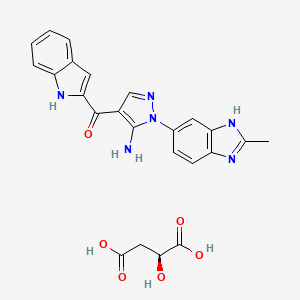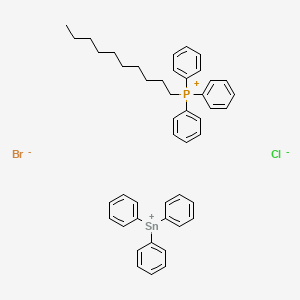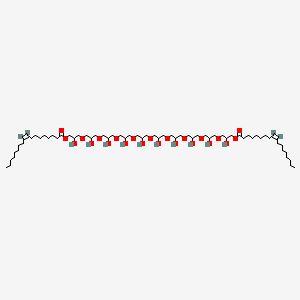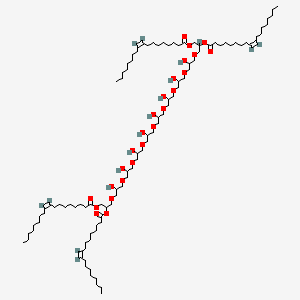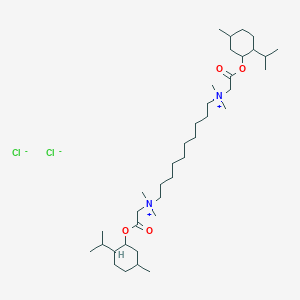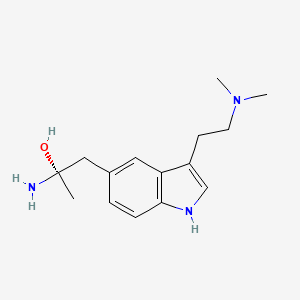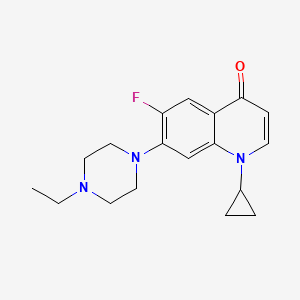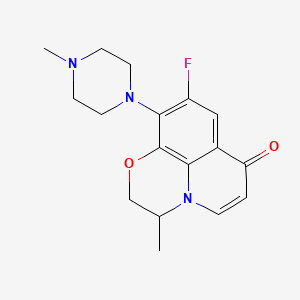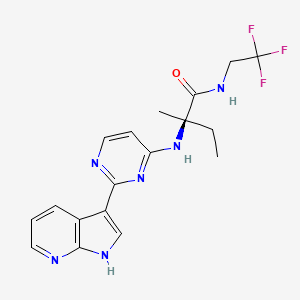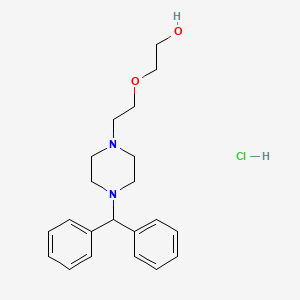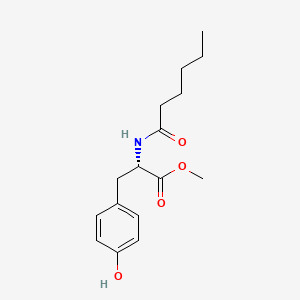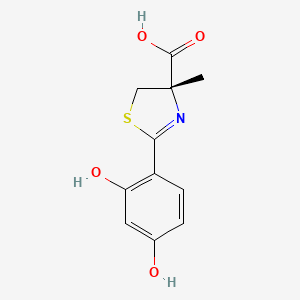![molecular formula C33H38Br2N2O9 B607107 Methyl 1,5-dibromo-11,17-dimethoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]yohimban-16-carboxylate CAS No. 84057-90-9](/img/structure/B607107.png)
Methyl 1,5-dibromo-11,17-dimethoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]yohimban-16-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibromoreserpine is a biochemical.
Applications De Recherche Scientifique
Mass Spectrometry of Derivatives
The mass spectrum of derivatives of Methyl 1,5-dibromo-11,17-dimethoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]yohimban-16-carboxylate, such as methyl 18β-(4-hydroxy-3-methoxycinnamoyloxy)-11,17α-dimethoxy-3β,20α-yohimban-16β-carboxylate, has been studied. This research demonstrated intermolecular transfer of the ester methyl group to the nitrogen of the yohimban system, confirmed through various derivatives and quaternary salt studies (Kametani et al., 1975).
Proton Affinities from UV-Vis Spectra
Proton affinities of reserpine, a related compound to Methyl 1,5-dibromo-11,17-dimethoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]yohimban-16-carboxylate, were determined using UV-vis absorption spectra. This method involved studying the charge-transfer spectra of reserpine complexes in an aqueous medium, offering insights into the chemical properties of such compounds (Ghosh, Deb & Mukherjee, 2008).
Herbicide Precursor Synthesis
Studies have shown the synthesis of methyl 1-(haloalkyl)-3-methoxy-5-oxocyclohex-3-ene-1-carboxylate derivatives through reductive alkylation, which can be related to the synthesis of Methyl 1,5-dibromo-11,17-dimethoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]yohimban-16-carboxylate. These derivatives have potential applications in creating herbicide precursors (Liepa et al., 1992).
Antipsychotic and Antidepressant Effects
Methyl 1,5-dibromo-11,17-dimethoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]yohimban-16-carboxylate, due to its structural similarity to reserpine, may have applications in studying atypical antipsychotic and antidepressant effects. Studies on norzotepine, a major metabolite of Zotepine, show potent inhibition of norepinephrine reuptake, suggesting potential applications in mental health treatments (Shobo et al., 2010).
Synthesis of Psoromic Acid
The total synthesis of psoromic acid, a lichen depsidone, involved the selective functionalization of synthetic methyl 3,8-dimethoxy-1,4,9-trimethyl-11-oxo-11H-dibbnzo[b,e][1,4]dioxepin-6-carboxylate. This research highlights the versatility of methyl esters in complex organic synthesis, relevant to Methyl 1,5-dibromo-11,17-dimethoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]yohimban-16-carboxylate (Sala & Sargent, 1979).
Propriétés
Numéro CAS |
84057-90-9 |
|---|---|
Nom du produit |
Methyl 1,5-dibromo-11,17-dimethoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]yohimban-16-carboxylate |
Formule moléculaire |
C33H38Br2N2O9 |
Poids moléculaire |
766.48 |
Nom IUPAC |
Yohimban-16-carboxylic acid, dibromo-11,17-dimethoxy-18-((3,4,5-trimethoxybenzoyl)oxy)-, methyl ester, (3beta,16beta,17alpha,18beta,20alpha)- |
InChI |
InChI=1S/C33H38Br2N2O9/c1-40-18-7-8-19-21-14-27(34)36-15-17-11-26(46-32(38)16-9-24(41-2)30(43-4)25(10-16)42-3)31(44-5)28(33(39)45-6)20(17)13-23(36)29(21)37(35)22(19)12-18/h7-10,12,17,20,23,26-28,31H,11,13-15H2,1-6H3 |
Clé InChI |
VHGVJZAKMWEORI-UHFFFAOYSA-N |
SMILES |
COC1C(OC(C2=CC(OC)=C(OC)C(OC)=C2)=O)CC3CN4C(C5=C(C6=C(C=C(OC)C=C6)N5Br)CC4Br)CC3C1C(OC)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Dibromoreserpine; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



